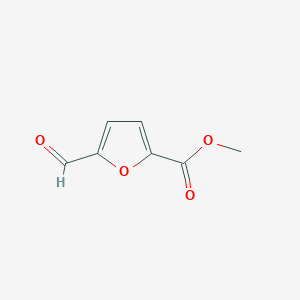

Methyl 5-formylfuran-2-carboxylate

Vue d'ensemble

Description

Methyl 5-formylfuran-2-carboxylate is an organic compound with the molecular formula C7H6O4. It is a derivative of furan, characterized by a formyl group at the 5-position and a methyl ester group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 5-formylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-formyl-2-furoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of methyl 5-formyl-2-furoate often involves the catalytic oxidation of 5-hydroxymethylfurfural (HMF). This process utilizes a suitable catalyst and controlled reaction conditions to achieve high yields and purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The formyl group of Methyl 5-formylfuran-2-carboxylate can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed in this reaction is 5-carboxy-2-furoic acid.

Reduction Reactions

The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride. The major product of this reaction is 5-hydroxymethyl-2-furoate.

Substitution Reactions

The furan ring in this compound can undergo electrophilic substitution reactions such as halogenation or nitration under appropriate conditions with reagents like chlorine, bromine, or nitric acid. The major products are halogenated or nitrated derivatives of this compound.

Reaction Conditions

The reaction is typically carried out with a catalyst and under conditions that promote oxidation. Analysis of the reaction mixture using techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) can help identify the presence of intermediate compounds and track the progress of the reaction .

Intermediates

-

5-Hydroxymethyl-2-methyl-furoate (HMMF) : This intermediate is formed during the initial oxidation of HMF .

-

5-Formyl-2-methyl-furoate (FMF) : The aldehyde peaks of FMF can be observed in the IR spectra as the reaction progresses, indicating its formation as an intermediate .

Reaction Monitoring

-

IR Spectroscopy : Shows the presence of aldehyde peaks corresponding to FMF in the early stages of the reaction .

-

NMR Spectroscopy : Helps in identifying the characteristic peaks of the hydroxyl group, which overlap in HMF and HMMF. As the reaction proceeds, the peaks corresponding to the ester group of MFDC become more prominent, indicating the conversion of HMF and HMMF .

Detailed NMR Data of Intermediates

The 1H-NMR and 13C-NMR data for this compound are as follows :

-

1H-NMR (400 MHz, CDCl3): δ 9.75 (s, 1H), 7.25 (d, J = 6.0 Hz, 2H), 3.95 (s, 3H)

-

13C-NMR (101 MHz, CDCl3): δ 179.25, 158.65, 154.06, 147.83, 119.07, 118.92, 52.85

Side Reactions

During the oxidative esterification of HMF, side reactions can lead to the formation of humin-type byproducts. These side reactions are more pronounced when non-protected HMF is used .

Protection Strategies

To improve the selectivity and yield of the desired products, a protection strategy involving acetalization of the formyl group can be employed. For instance, using 1,3-propanediol (PDO) to protect the formyl group of HMF suppresses degradation and premature oxidation .

Selective Oxidation

Protecting the reactive formyl group of HMF by acetalization with 1,3-propanediol (PDO) can suppress degradation and premature oxidation of HMF . A hydroxyapatite-supported Au catalyst can selectively oxidize HMF-acetal in a 10 wt% solution to FFCA-acetal in high yield .

Deprotection

Deprotection of FFCA-acetal by mineral acids affords FFCA and recovers nearly all PDO .

Applications De Recherche Scientifique

Synthesis and Derivatives

Methyl 5-formylfuran-2-carboxylate can be synthesized through various methods, including the oxidation of furan derivatives or through the use of specific catalysts. Its derivatives have been studied for enhanced biological activities and potential industrial applications.

Organic Synthesis

This compound serves as a building block in organic synthesis. It can be utilized to create more complex molecules through reactions such as:

- Condensation Reactions: Formation of larger carbon frameworks.

- Reduction Reactions: Conversion to alcohols or other functional groups.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential biological activities:

- Antimicrobial Properties: Studies indicate that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibiotics.

- Anticancer Activity: Research has demonstrated that certain derivatives can inhibit cancer cell growth by disrupting cellular processes.

Material Science

This compound is also explored in material science for its potential use in:

- Biodegradable Polymers: As a monomer for synthesizing biopolymers that are environmentally friendly.

- Coatings and Adhesives: Due to its reactivity and ability to form stable bonds.

Comparative Analysis of Biological Activities

| Compound Name | Biological Activity | IC₅₀ Value (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial | Varies | Cell membrane disruption |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | Antimycobacterial | Varies | Interference with iron homeostasis |

| Methyl 5-hydroxymethylfuran-2-carboxylate | Anticancer | Varies | Microtubule destabilization |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound derivatives revealed significant activity against various bacterial strains. The mechanism involved disruption of the bacterial cell membrane, leading to cell lysis.

Case Study 2: Anticancer Screening

Research investigating the anticancer effects of this compound found that certain derivatives induced apoptosis in cancer cells. The study highlighted the compound's ability to interfere with microtubule dynamics, crucial for cell division.

Mécanisme D'action

Methyl 5-formylfuran-2-carboxylate exerts its effects primarily through its interaction with the enzyme formamidopyrimidine-DNA glycosylase (Fpg). This enzyme recognizes the compound as a lesion resulting from oxidative damage to DNA. Fpg then catalyzes the removal of the damaged base, facilitating DNA repair . The molecular targets and pathways involved in this process are crucial for maintaining genomic stability and preventing mutations .

Comparaison Avec Des Composés Similaires

Methyl 5-methyl-2-furoate: This compound has a methyl group at the 5-position instead of a formyl group.

Methyl 2-furoate: Lacks the formyl group, resulting in distinct chemical properties and uses.

Uniqueness: Methyl 5-formylfuran-2-carboxylate is unique due to its combination of a formyl group and a methyl ester group on the furan ring. This structural arrangement imparts specific reactivity patterns and makes it suitable for applications in DNA repair and organic synthesis .

Activité Biologique

Methyl 5-formylfuran-2-carboxylate (MFFC) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by data tables and case studies from recent research.

MFFC is derived from furan, a heterocyclic organic compound, which has been recognized for its bioactive properties. The synthesis of MFFC often involves the oxidative esterification of 5-hydroxymethylfurfural (HMF) using various catalytic systems. Recent studies have demonstrated efficient synthesis routes, yielding high purity and selectivity for MFFC. For instance, using gold nanoparticles as catalysts has shown promising results in achieving high yields of MFFC from HMF under mild conditions .

Anticancer Activity

MFFC exhibits significant anticancer properties, particularly against various human cancer cell lines. Studies have reported its effectiveness in inhibiting the growth of HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney) cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines are crucial indicators of its potency.

Table 1: IC50 Values of MFFC Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 62.37 |

| HepG2 | 120.06 |

| Vero | 124.46 |

These values indicate that MFFC is particularly effective against the HeLa cell line, suggesting a potential pathway for developing new anticancer therapies .

Antibacterial Activity

In addition to its anticancer properties, MFFC has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values provide insight into its effectiveness as an antimicrobial agent.

Table 2: MIC Values of MFFC Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | 250 |

| Bacillus cereus | 500 |

The compound showed notable activity against Staphylococcus aureus and Bacillus cereus, indicating its potential use in treating bacterial infections .

The biological activity of MFFC can be attributed to its ability to interfere with cellular processes in cancer cells and bacteria. Research suggests that MFFC induces apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction. In bacterial strains, it disrupts cell wall synthesis and metabolic functions, leading to cell death .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of MFFC on HeLa cells using the MTT assay, revealing significant dose-dependent inhibition of cell proliferation. The study concluded that the furan moiety plays a critical role in enhancing anticancer activity .

- Antibacterial Properties : Another investigation focused on the antibacterial efficacy of MFFC against clinical isolates of Staphylococcus aureus. Results indicated that MFFC could effectively inhibit bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Propriétés

IUPAC Name |

methyl 5-formylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-7(9)6-3-2-5(4-8)11-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPOOUQFAUOHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484260 | |

| Record name | Methyl 5-formyl-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5904-71-2 | |

| Record name | Methyl 5-formyl-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-formylfuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.